1-Acetylindolin-5-ylboronic acid

Übersicht

Beschreibung

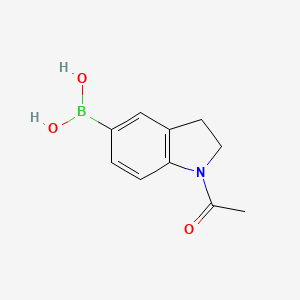

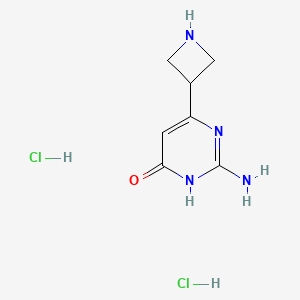

1-Acetylindolin-5-ylboronic acid is a boronic acid derivative with the CAS Number: 905971-97-3 . It has a molecular weight of 205.02 and its IUPAC name is 1-acetyl-2,3-dihydro-1H-indol-5-ylboronic acid . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

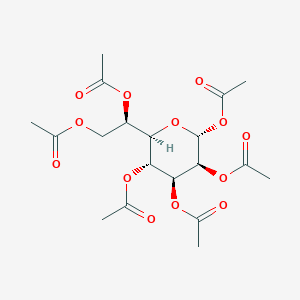

The molecular structure of this compound is represented by the linear formula C10H12BNO3 . The InChI code for the compound is 1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3 .Chemical Reactions Analysis

Boronic acid-based compounds, such as this compound, have been used in reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling Reagents for Biomedical Analysis Compounds derived from 1-acetylindolin-5-ylboronic acid, such as 6-methoxy-4-quinolone, have found applications as fluorescent labeling reagents. These derivatives exhibit strong fluorescence across a broad pH range in aqueous media, making them suitable for biomedical analysis. Their stability against light and heat enhances their utility in labeling and detecting biological molecules. For example, the synthesis of [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine demonstrates the use of these compounds in the determination of carboxylic acids, highlighting their potential in analytical chemistry and diagnostics (Hirano et al., 2004).

Synthesis of Polysubstituted Indoles The strategic use of this compound derivatives in the synthesis of polysubstituted indoles showcases their importance in accessing biologically relevant compounds. Organocatalyzed reactions involving these derivatives provide an efficient route to densely substituted indole structures, which are significant in drug development and material science. For instance, the facile synthesis of pyrido[3,2-b]indole via multicomponent reactions underlines the role of these compounds in constructing complex heterocyclic frameworks with potential pharmacological properties (Jiang et al., 2016).

Intermediate for Pharmacologically Active Compounds this compound derivatives act as intermediates in synthesizing compounds with potential pharmacological activities. The transformation of these derivatives into various disubstituted methanamines indicates their utility in generating molecules with diverse biological activities. This synthetic versatility is crucial for the development of new therapeutic agents, offering a pathway to explore novel drug candidates with enhanced efficacy and selectivity (Ogurtsov & Rakitin, 2021).

Biological Activities of 3-Acetylindoles While directly related to this compound, the study of 3-acetylindoles provides insights into the broader scope of acetylindole derivatives in scientific research. These compounds exhibit a wide range of biological activities, including potential anti-HIV properties, and therapeutic applications in gastrointestinal, cardiovascular, and central nervous system disorders. The synthesis and reactions of 3-acetylindoles highlight the significance of acetylindole derivatives in medicinal chemistry, underscoring their role in developing new treatments for various health conditions (Metwally et al., 2009).

Safety and Hazards

The safety information for 1-Acetylindolin-5-ylboronic acid includes several hazard and precautionary statements. The hazard statements are H315 and H319 , indicating that the compound may cause skin irritation and serious eye irritation. The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 , which provide guidance on measures to take to prevent and respond to exposure.

Zukünftige Richtungen

Boronic acid derivatives like 1-Acetylindolin-5-ylboronic acid have potential applications in various fields of research and industry. They are increasingly being used in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases, which leads to their utility in various sensing applications . The future directions of this compound could involve further exploration of these applications and the development of novel chemistries using boron .

Wirkmechanismus

Target of Action

The primary target of 1-Acetylindolin-5-ylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions . The SM coupling reaction, in which the compound plays a role, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Biochemische Analyse

Biochemical Properties

1-Acetylindolin-5-ylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the Suzuki-Miyaura coupling . Additionally, this compound can interact with other boron-containing reagents, enhancing its reactivity and selectivity in biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, this compound can inhibit the activity of proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can activate certain enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . It can degrade over time, especially under oxidative conditions . Long-term exposure to this compound can result in cumulative effects on cellular function, such as alterations in cell proliferation and apoptosis . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At high doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to boron metabolism. This compound can interact with enzymes and cofactors involved in one-carbon metabolism, such as folate-dependent enzymes . Additionally, this compound can affect metabolic flux and metabolite levels, influencing processes such as amino acid biosynthesis and nucleotide metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and localization . Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus . These interactions can influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .

Eigenschaften

IUPAC Name |

(1-acetyl-2,3-dihydroindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERYXDICIURWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)

![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)

![1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B1449829.png)

![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)

![Hydrogen hydroxy[2-hydroxy-3-[(2-hydroxy-3-nitrobenzylidene)amino]-5-nitrobenzenesulfonato(3-)]chromate(1-) 3-((2-ethylhexyl)oxy)-1-propanamine](/img/structure/B1449836.png)

![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)